Epibatidine

Descripción

Historical Context of Epibatidine Discovery

The story of this compound begins in the rainforests of Ecuador, with the study of poison dart frogs. Its discovery and subsequent characterization marked a significant moment in natural product chemistry and pharmacology.

In 1974, John W. Daly isolated a trace amount of an intriguing alkaloid from the skin extracts of the Ecuadorian poison frog, Epipedobates tricolor (a species later clarified to be Epipedobates anthonyi). wikipedia.orgnih.govthescipub.comtandfonline.com These frogs, used by indigenous tribes for blowgun darts, secrete the compound as a chemical defense mechanism. nih.gov The initial collection yielded a very small quantity of the substance, which hindered immediate structural analysis. wikipedia.orgnih.gov Like other poison dart frogs, E. tricolor does not synthesize this compound itself but sequesters it from its diet, which likely includes mites, ants, and beetles. wikipedia.org This dietary dependence was highlighted when frogs reared in captivity did not produce the toxin. wikipedia.org

Early preclinical studies in mice revealed that this compound possessed astonishingly potent analgesic properties, estimated to be 200 to 500 times more powerful than morphine. nih.govthescipub.comnih.govfrontierspartnerships.org A crucial finding from these initial investigations was that its pain-relieving effects were not mediated by opioid receptors. nih.govnih.govnih.gov This was demonstrated by the fact that naloxone (B1662785), an opioid antagonist, did not block the analgesic effects of this compound. nih.gov Instead, its mechanism of action was found to be through potent agonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov The analgesic activity is primarily attributed to its interaction with the α4β2 subtype of nAChRs. wikipedia.org

Despite its discovery in the 1970s, the definitive chemical structure of this compound was not fully elucidated until 1992. wikipedia.orgthescipub.com The scarcity of the natural compound and the protected status of the frog species posed significant challenges. wikipedia.org Using advanced techniques like nuclear magnetic resonance (NMR) spectroscopy on the limited samples available, researchers determined its formula as C₁₁H₁₃ClN₂ and established its novel structure. wikipedia.orgnih.gov The elucidation of this structure was a landmark event, revealing a previously unknown class of natural products and sparking considerable interest in the scientific community. wikipedia.orgnih.gov The first total synthesis of this compound was accomplished in 1993, which was crucial for further pharmacological investigation. wikipedia.org

The Unique Chemical Scaffold and Research Interest

The molecular architecture of this compound is central to its potent biological activity and has been a focal point for chemists and pharmacologists.

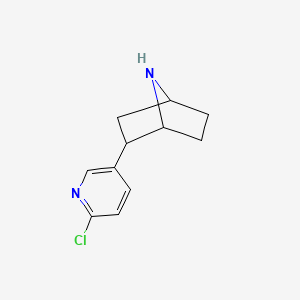

This compound is characterized by a rigid bicyclic core known as a 7-azabicyclo[2.2.1]heptane, also referred to as a 7-azanorbornane. nih.govacs.orgiucr.orgresearchgate.net Attached to this core is a 6-chloro-3-pyridyl group in an exo orientation. nih.govopenaccessgovernment.org This unique and rigid arrangement of atoms is believed to be a key factor in its high-affinity binding to nicotinic receptors. iucr.orgnih.gov The 7-azabicyclo[2.2.1]heptane nucleus is a bridged heterocyclic system that provides a specific three-dimensional conformation, making it a valuable scaffold in medicinal chemistry. iucr.orgresearchgate.net

The combination of this compound's potent analgesic effects and its novel structure created a strong impetus for the development of synthetic routes to produce the molecule in the laboratory. wikipedia.orgnih.govacs.org The natural scarcity of the compound made chemical synthesis the only viable path for obtaining sufficient quantities for research. wikipedia.org Furthermore, the high toxicity of this compound, which limited its therapeutic potential, drove extensive research into creating synthetic analogs. nih.govnih.gov The goal of these efforts has been to separate the potent analgesic properties from the undesirable toxic effects by modifying the this compound scaffold. nih.govopenaccessgovernment.org This has led to the synthesis of numerous derivatives, such as ABT-594 (tebanicline), in the quest for safer and more selective nicotinic receptor agonists for pain management. wikipedia.orgnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPRAJRHRHZCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861409 | |

| Record name | 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Total and Formal Syntheses of Epibatidine

The quest to synthesize this compound has driven innovation in organic chemistry, leading to the development of numerous sophisticated strategies.

Following its isolation and structural elucidation in 1992 mmsl.czscielo.brresearchgate.netresearchgate.netmdpi.com, this compound's potent analgesic activity, mediated through nicotinic acetylcholine (B1216132) receptors, quickly made it a prime target for synthetic chemists. The scarcity of the natural product necessitated the development of synthetic pathways. Initially, over fifty racemic syntheses were reported, with early approaches often requiring the separation of enantiomers mmsl.czrsc.org. As the understanding of its structure-activity relationships (SAR) deepened, the emphasis moved towards enantioselective syntheses, aiming to control the stereochemistry of the bicyclic core scielo.brresearchgate.netthieme-connect.comrsc.orgacs.orgnih.govacs.orgsci-hub.se. Reviews published since 2001 highlight the continuous evolution of synthetic methodologies, with a particular focus on efficient construction of the azabicyclic framework scielo.brscielo.br.

The construction of the characteristic 7-azabicyclo[2.2.1]heptane skeleton has been the central challenge in this compound synthesis. Several key strategies have emerged:

Diels-Alder Cycloadditions: This powerful reaction has been extensively employed. Hetero Diels-Alder reactions, often mediated by Lewis acids to control stereoselectivity, utilize azadienes reacting with dienophiles such as acyl oxazolidinones, phenyl vinyl sulfone, or N-carbomethyoxypyrroles scielo.bracs.orgacs.orgnih.govthieme-connect.com. High-pressure conditions have also been used for these cycloadditions nih.gov. Other cycloaddition strategies include 1,3-dipolar cycloadditions involving azomethine ylides and sultams rsc.orgthieme-connect.com.

Intramolecular Nucleophilic Displacement/Substitution: A common approach involves forming the bicyclic system through intramolecular nucleophilic displacement reactions on suitably functionalized trans-1,4-aminocyclohexane derivatives thieme-connect.com. Ring-opening fragmentation reactions have also played a role in constructing the core acs.orgnih.govacs.org.

Rearrangement Reactions: The Favorskii rearrangement of the tropinone (B130398) skeleton has been utilized to contract the ring system and form the desired bicyclic structure acs.org. Other rearrangement-based strategies include radical decarboxylation thieme-connect.comtandfonline.com.

Palladium-Catalyzed Reactions: Modern synthetic strategies incorporate palladium catalysis for key transformations such as Suzuki coupling, Negishi coupling, and reductive Heck-type hetarylation, enabling efficient C-C bond formation and introduction of the chloropyridyl moiety scielo.brthieme-connect.com.

Chemoenzymatic and Biocatalytic Methods: Enzymatic cis-dihydroxylation of bromobenzene (B47551) followed by subsequent chemical transformations has provided a chemoenzymatic route to this compound rsc.org. Biocatalytic asymmetric monohydroxylation has also been explored rsc.org.

While initial syntheses focused on racemic mixtures and subsequent resolution, significant effort has been directed towards enantioselective routes. These methods aim to establish the correct stereochemistry early in the synthesis, avoiding costly separation steps. Strategies include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as (-)-quinic acid, which already possesses defined stereocenters, has been a successful approach researchgate.netrsc.org.

Asymmetric Catalysis: Diels-Alder reactions employing chiral auxiliaries or catalysts, as well as palladium-catalyzed asymmetric reductive arylation, have been developed to control enantioselectivity thieme-connect.comrsc.orgacs.orgacs.org.

Chiral Auxiliaries: The use of chiral dienophiles or auxiliaries in cycloaddition reactions allows for the stereoselective construction of the bicyclic core rsc.orgacs.orgacs.org.

Biocatalysis: Enzymatic methods have been employed for asymmetric desymmetrisation and monohydroxylation rsc.org.

Resolution: Chiral High-Performance Liquid Chromatography (HPLC) remains a viable method for separating enantiomers when direct asymmetric synthesis is challenging unifr.ch.

Interestingly, studies have shown that both the (+) and (-) enantiomers of this compound exhibit comparable analgesic potency, suggesting that precise enantiomeric control may not be critical for this specific pharmacological effect researchgate.netthieme-connect.comsci-hub.sethieme-connect.com. Nevertheless, formal syntheses of both enantiomers from common chiral precursors have been achieved sci-hub.se.

Several specific chemical transformations are recurrently employed in this compound synthesis:

Diels-Alder Reaction: Particularly hetero Diels-Alder reactions, often with Lewis acid catalysis for stereocontrol acs.orgacs.orgthieme-connect.com.

Fluoride-Promoted Fragmentation: A key step in several routes for ring manipulation acs.orgnih.govacs.org.

Hofmann Rearrangement: Used in conjunction with fragmentation for core construction acs.orgnih.gov.

Favorskii Rearrangement: Employed for skeleton contraction acs.org.

Palladium-Catalyzed Cross-Coupling: Including Suzuki and Negishi couplings for fragment assembly scielo.br.

Stereoselective Reductions: Diastereoselective reduction of ketones to set crucial stereocenters researchgate.net.

Protection/Deprotection Strategies: The tert-butyloxycarbonyl (Boc) group is frequently used to protect the nitrogen atom of the azabicyclic core scielo.brrsc.orgacs.orgsci-hub.se.

Design and Synthesis of this compound Analogs

Given the therapeutic potential of this compound, coupled with its significant toxicity, considerable research has focused on synthesizing analogs with improved pharmacological profiles.

The primary motivation for synthesizing this compound analogs is to retain its potent analgesic activity while mitigating its adverse effects, particularly its high toxicity mmsl.czscielo.brresearchgate.netmdpi.comscielo.br. Structure-activity relationship (SAR) studies are central to this endeavor, aiming to identify modifications that enhance selectivity for specific nicotinic acetylcholine receptor (nAChR) subtypes, such as the α4β2 subtype, and reduce interactions with others that might contribute to toxicity mmsl.czmdpi.comthieme-connect.comnih.govunifr.chrti.orgarkat-usa.org.

These analogs are being explored for therapeutic applications beyond pain management, including treatments for neurodegenerative diseases like Alzheimer's and Parkinson's, where nAChRs play a crucial role mmsl.czmdpi.comscielo.brthieme-connect.com. Modifications have targeted various parts of the this compound molecule:

Alkaloid Ring Modification: Alterations to the bicyclic core structure.

Nitrogen Substitution: Modifications at the bridgehead nitrogen atom.

Heteroaromatic Ring Replacement: Substituting the 2-chloro-5-pyridyl moiety with other heterocyclic systems, such as pyrimidinyl or isoxazolyl rings, has yielded compounds with altered affinity and selectivity profiles mmsl.czmdpi.comarkat-usa.org.

Notable examples of this compound analogs include Homothis compound , deethylene this compound , ABT-594 , SIB-1553A , RJR-2403 , and epiboxidine mmsl.czresearchgate.netmdpi.com. Epiboxidine, for instance, features a methylisoxazolyl ring instead of the chloropyridinyl group and has demonstrated improved selectivity and reduced toxicity compared to this compound researchgate.netmdpi.com. Another analog, exo-2-(2-pyridyl)-7-azabicyclo[2.2.1]heptane (2PABH), has shown differential activation of nAChR subtypes, highlighting the importance of the pyridine (B92270) nitrogen's spatial orientation and the intramolecular N-N distance for receptor recognition unifr.ch. The 5-pyrimidinyl and 5-(2-amino)-pyrimidinyl this compound analogs have exhibited high binding affinities for nAChRs nih.gov.

Compound List

this compound (1)

(-)-Epibatidine

(+)-Epibatidine

Homothis compound

Deethylene this compound

ABT-594

SIB-1553A

RJR-2403

Epiboxidine

exo-2-(2-pyridyl)-7-azabicyclo[2.2.1]heptane (2PABH)

N-Boc-7-azabicyclo[2.2.1]heptan-2-one

N-Boc-4-amino-2-cyclohexen-1-one

(-)-quinic acid

6-chloropyridine-3-carboxyaldehyde

Danishefsky's diene

Phenyl vinyl sulfone

N-carbomethyoxypyrroles

Azadienes

Acyl oxazolidinones

Sultams

Nitroso dienophiles

Chiral allenes

Tropinone

Pyrrolidine derivatives

Pyridinenitrile oxides

Pharmacological Mechanisms of Action

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The analgesic and other pharmacological actions of epibatidine are attributed to its function as a potent agonist at nAChRs. nih.govnih.govnih.gov This interaction is distinct from the mechanism of opioid analgesics like morphine. nih.gov Nicotinic acetylcholine receptors are transmembrane proteins composed of five subunits that form a central ion channel. oup.com When an agonist such as acetylcholine or this compound binds to the receptor, the channel opens, allowing the influx of cations like sodium and calcium, which leads to depolarization of the cell membrane and subsequent physiological responses. oup.com

This compound is a highly potent agonist at various nAChR subtypes. nih.govnih.govoup.comnih.gov Its activation of these receptors leads to a range of effects, including the release of neurotransmitters. For instance, studies have shown that this compound induces the release of dopamine (B1211576) from striatal slices and norepinephrine (B1679862) from hippocampal and thalamic slices in a concentration- and calcium-dependent manner. nih.gov This stimulated neurotransmitter release is inhibited by the nAChR antagonist mecamylamine (B1216088), confirming the involvement of these receptors. nih.govnih.gov The potency of this compound as an analgesic is significantly greater than that of morphine, with some estimates suggesting it is 100 to 200 times more potent. nih.gov

While a potent agonist, this compound is not highly selective and interacts with a broad spectrum of nAChR subtypes. mdpi.comcloudfront.netescholarship.orgnih.gov Neuronal nAChRs are typically pentameric structures composed of various combinations of α and β subunits. mdpi.com The specific subunit composition determines the pharmacological and physiological properties of the receptor.

This compound demonstrates a particularly high affinity for the α4β2 nAChR subtype, which is one of the most abundantly expressed heteromeric nAChR subtypes in the mammalian central nervous system. oup.commdpi.com Research indicates that this compound binds to the α4β2 receptor with high affinity, with reported Ki values in the picomolar to low nanomolar range. mdpi.comnih.gov Specifically, one study reported a Ki of 40 pM for the α4β2 subtype. mdpi.com In addition to high-affinity binding, a lower-affinity binding site for this compound on the α4β2 nAChR has also been identified. nih.gov

This compound also binds to the homomeric α7 nAChR subtype, another prevalent nAChR in the central nervous system involved in various neurological functions. nih.govmdpi.com However, its affinity for the α7 subtype is considerably lower than for the α4β2 subtype. mdpi.com One study reported a Ki of 20 nM for the α7 nAChR. mdpi.com Despite the lower affinity, the interaction with α7 receptors contributes to the broad pharmacological profile of this compound. nih.gov

This compound's activity extends to other nAChR subtypes, including α3β4 and those containing the α6 subunit. cloudfront.netescholarship.orgdoi.org The α3β4 subtype is found in the autonomic ganglia and adrenal medulla, and its activation can lead to the release of catecholamines. nih.gov this compound also interacts with α6-containing nAChRs, which are expressed in specific neuronal populations, such as dopaminergic neurons in the ventral tegmental area and retina. jneurosci.org The interaction of this compound with this diverse range of nAChR subtypes underscores its complex pharmacology and contributes to its wide array of physiological effects. doi.org

This compound exhibits significantly higher affinity and potency at central nAChRs compared to the endogenous ligand acetylcholine and the well-known nicotinic agonist, nicotine (B1678760). oup.comresearchgate.net At the α4β2 receptor, for example, this compound's affinity is approximately 20 times greater than that of nicotine. oup.com In terms of efficacy, this compound is a potent agonist at the α4β2 receptor, being about 200 times more potent than nicotine. oup.com This superior binding and efficacy contribute to its powerful pharmacological effects. nih.gov

Table 1: Binding Affinity (Ki) of this compound for nAChR Subtypes

| Compound | nAChR Subtype | Ki Value |

|---|---|---|

| This compound | α4β2 | 40 pM mdpi.com |

| This compound | α7 | 20 nM mdpi.com |

| (+)-Epibatidine | Nicotinic sites (rat brain) | 0.045 nM nih.gov |

| (-)-Epibatidine | Nicotinic sites (rat brain) | 0.058 nM nih.gov |

Table 2: Comparative Potency of Nicotinic Agonists

| Agonist | Potency Relative to Nicotine (α4β2 nAChR) |

|---|---|

| This compound | ~200 times more potent oup.com |

Allosteric Modulation of nAChRs by this compound Analogs

While allosteric modulation represents a key mechanism for regulating the function of nicotinic acetylcholine receptors (nAChRs), current research literature primarily characterizes this compound and its analogs as orthosteric agonists. These compounds bind directly to the acetylcholine binding site located at the interface between nAChR subunits. There is no substantial body of evidence to suggest that this compound analogs themselves function as allosteric modulators, which would involve binding to a topographically distinct site on the receptor to modulate the effects of an orthosteric agonist.

The activity of this compound and its derivatives, as orthosteric ligands, can, however, be influenced by compounds that are allosteric modulators. The development of positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) is a significant area of nAChR research. These modulators can alter the receptor's response to agonists like this compound by affecting ion channel gating, desensitization kinetics, or agonist affinity. Therefore, while this compound analogs initiate their action through the orthosteric site, their ultimate pharmacological profile in a biological system can be shaped by the presence of endogenous or exogenous allosteric modulators.

Molecular Basis of Receptor Binding and Activation

Ligand-Receptor Interactions and Binding Site Analysis

This compound binds to the orthosteric site of nAChRs, which is a hydrophobic pocket located at the interface of two adjacent subunits. This binding site is formed by the convergence of six loops of amino acids: Loops A, B, and C from one subunit (the principal face) and Loops D, E, and F from the adjacent subunit (the complementary face).

The interaction of this compound with this site is characterized by a precise orientation that maximizes favorable contacts. For the α7 nAChR, co-crystallization with the homologous acetylcholine binding protein (AChBP) reveals key interactions. The protonated azabicyclic nitrogen of this compound is positioned to form a critical cation-π interaction with the indole (B1671886) ring of a tryptophan residue (W145 in α7) in Loop B of the principal face. This interaction is a hallmark of agonist binding to Cys-loop receptors.

Furthermore, the pyridine (B92270) nitrogen of this compound can form a hydrogen bond with the backbone of a tryptophan residue (W53) in Loop D on the complementary face. Additional hydrophobic and van der Waals interactions with surrounding aromatic and aliphatic residues within the binding pocket, such as tyrosines (Y91, Y184, Y191) and leucine (B10760876) (L116), further stabilize the ligand-receptor complex and contribute to its high binding affinity. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and in silico docking studies have been instrumental in elucidating the binding mode of this compound and in the rational design of its analogs. nih.gov These computational techniques use the known structures of nAChRs or their homologues, like AChBP, to predict the most energetically favorable conformation, or "pose," of this compound within the binding site.

Docking studies consistently predict a binding orientation that aligns with experimental data from mutagenesis and crystallography. nih.gov These models confirm the importance of the cation-π interaction with the key tryptophan residue in Loop B and the hydrogen bonding network within the binding pocket. Modeling has also been used to explore the structure-activity relationships of conformationally constrained this compound analogues. By restricting the rotational freedom of the molecule, researchers can probe the specific spatial arrangement required for high-affinity binding and subtype selectivity. For instance, modeling suggests that the spatial distribution of atoms around the core pharmacophore elements can significantly influence whether an analog preferentially binds to β2-containing subtypes versus β4-containing subtypes.

These computational approaches have also helped to explain the poor binding affinities of certain derivatives. For example, steric constraints imposed by residues in the binding pocket on specific positions of the this compound scaffold, such as the C-5 position of the pyridine ring, can be predicted through docking simulations, guiding the synthesis of more potent and selective compounds. nih.gov

Role of Specific Amino Acid Residues in Binding Affinity

Site-directed mutagenesis studies have precisely identified the amino acid residues that are critical for this compound's high binding affinity. By systematically substituting key residues in the α7 nAChR binding site and measuring the resultant change in [³H]this compound binding, researchers have mapped the crucial interaction points. nih.gov

Residues in the principal face (Loops A, B, and C) that are essential for binding include W53, Y91, W145, Y184, and Y191. Substitution of any of these aromatic residues with cysteine was found to abolish radioligand binding, underscoring their critical role in forming the aromatic box that cradles the ligand. nih.gov Specifically, W145 is the key residue for the cation-π interaction, while Y91, Y184, and Y191 contribute to the hydrophobic and aromatic interactions that stabilize the complex. On the complementary face (Loops D, E, and F), N104 was also found to be essential. nih.gov

Conversely, mutations of other residues within the binding pocket, such as Q55, L106, L116, T146, D160, and S162, had no significant effect on this compound affinity, suggesting they are not directly involved in the binding interaction. nih.gov

| Residue (α7 nAChR) | Binding Loop | Effect of Cysteine Substitution on this compound Affinity |

|---|---|---|

| W53 | D | Abolished |

| Q55 | D | No significant change |

| Y91 | A | Abolished |

| N104 | E | Abolished |

| L106 | E | No significant change |

| Q114 | E | Increased |

| L116 | E | No significant change |

| W145 | B | Abolished |

| T146 | B | No significant change |

| S144 | B | Increased |

| D160 | F | No significant change |

| S162 | F | No significant change |

| Y184 | C | Abolished |

| Y191 | C | Abolished |

Table 1: Influence of specific amino acid residue mutations in the α7 nAChR on the binding affinity of this compound. Data compiled from research findings. nih.gov

Influence of nAChR Accessory Subunits on Activity Profiles of this compound Derivatives

Studies on this compound analogs such as RTI-36, RTI-76, and RTI-102 have revealed that their activity is highly dependent on receptor stoichiometry (the ratio of α to β subunits) and the inclusion of accessory subunits like α5 or β3. For example, these analogs produce prolonged activation of high-sensitivity (HS) α4β2 receptors, which have a (α4)₂(β2)₃ stoichiometry, but not low-sensitivity (LS) receptors with a (α4)₃(β2)₂ stoichiometry. While not strongly activated by the analogs, the LS receptors are potently desensitized by them.

The inclusion of an accessory α5 subunit into an α4β2 receptor generally results in activity profiles similar to the HS α4β2 receptors. RTI-36, which is structurally closest to this compound, is the most efficacious of the three compounds and also effectively activates α7 and α3β4 receptors. In contrast, RTI-102 acts as a strong partial agonist at HS α4β2 receptors but functions as an antagonist at LS α4β2 receptors. RTI-76, while not the most efficacious agonist, is the most potent desensitizer of α4- and α2-containing receptors. These findings highlight that receptor diversity, conferred by subunit composition and stoichiometry, is a critical determinant of the functional activity of this compound derivatives.

| Derivative | Activity at High-Sensitivity (HS) α4β2 nAChRs | Activity at Low-Sensitivity (LS) α4β2 nAChRs | Other Notable Activities |

|---|---|---|---|

| RTI-36 | Efficacious agonist (protracted activation) | Potent desensitization | Effectively activates α7 and α3β4 receptors |

| RTI-76 | Agonist (protracted activation) | Potent desensitization | Most potent desensitizer of α4- and α2-containing receptors |

| RTI-102 | Strong partial agonist | Effective antagonist | - |

Table 2: Summary of the differential activity profiles of this compound derivatives based on nAChR subunit stoichiometry.

Differentiation from Other Receptor Systems

While this compound is most renowned for its potent activity at nAChRs, it is not entirely selective and displays significant affinity for other receptor systems. A key differentiator in its pharmacological profile is its interaction with muscarinic acetylcholine receptors (mAChRs). nih.gov Unlike more selective nAChR ligands, this compound binds with high affinity to both nicotinic and muscarinic receptor families, which contributes to its complex and toxic physiological effects.

The analgesic action of this compound, however, is not mediated by the opioid receptor system. nih.gov This was a critical early finding, as it presented the possibility of a new class of powerful analgesics that would not have the addictive properties of opioids. Experiments have shown that the analgesic effects of this compound are not blocked by the opioid antagonist naloxone (B1662785), confirming its mechanism is distinct from that of morphine. nih.govoup.com

This compound's interaction with the serotonin (B10506) type 3 receptor (5-HT₃R), another member of the Cys-loop ligand-gated ion channel superfamily, is a subject of conflicting reports. Some studies have demonstrated that this compound can bind with high affinity to 5-HT₃Rs and act as an antagonist. nih.govuni.lu One study found that ligands specific for 5-HT₃Rs could block a significant portion (25%) of [¹²⁵I]-epibatidine binding in rat brain membranes, suggesting 5-HT₃Rs are previously uncharacterized high-affinity binding sites for this compound. nih.gov However, other research has failed to detect saturable binding of [³H]this compound to human or mouse 5-HT₃ receptors and reported only micromolar affinity, suggesting a much weaker interaction. nih.gov This discrepancy indicates that while an interaction may exist, its significance could be species- or methodology-dependent.

| Receptor System | This compound Interaction | Binding Affinity (Ki) |

|---|---|---|

| Nicotinic ACh Receptors (e.g., α4β2) | Potent Agonist | High (pM to low nM range) mdpi.com |

| Muscarinic ACh Receptors | High-affinity binding | High (nM range) nih.gov |

| Opioid Receptors | No significant interaction | N/A (effects not blocked by naloxone) nih.govnih.gov |

| Serotonin 5-HT₃ Receptors | Conflicting (Antagonist or very low affinity) | Conflicting reports (nM to μM range) nih.govnih.gov |

Table 3: Comparative binding profile of this compound across different receptor systems.

Lack of Agonist/Antagonist Activity at Opioid Receptors

The potent analgesic properties of this compound are not mediated through the opioid receptor system, a mechanism that distinguishes it from traditional opioid analgesics like morphine. mdpi.comoup.com This has been demonstrated in multiple studies where the administration of opioid antagonists, such as naloxone and naltrexone, failed to block the antinociceptive effects of this compound. mdpi.comoup.comnih.gov For instance, experiments in mice and rats have shown that the pain-relieving effects of this compound are not influenced by the co-administration of naloxone. mdpi.com Similarly, the opioid receptor antagonist naltrexone, while effective at blocking all effects of morphine, did not inhibit the physiological responses induced by this compound. nih.gov

Further evidence for this lack of interaction comes from radioligand binding assays. In these studies, this compound did not cause any significant displacement of radioligands bound to opioid receptors, indicating it does not bind to these sites with any meaningful affinity. nih.gov This clear distinction from opioid-mediated pathways was a significant finding, as it suggested the potential for developing potent analgesics that could circumvent the adverse effects commonly associated with opiates. mdpi.comoup.com

Limited Interaction with Muscarinic Acetylcholine Receptors (mAChRs) in some contexts

While this compound is renowned for its potent activity at nicotinic acetylcholine receptors, it also exhibits a limited, and significantly lower, affinity for muscarinic acetylcholine receptors (mAChRs). nih.govnih.gov Radioligand binding assays performed on rat cortical membranes have demonstrated a profound difference in affinity. The IC₅₀ value for (+)-epibatidine at nAChRs (measured by [³H]-nicotine displacement) was 0.1 nM, whereas its apparent affinity (Kapp) for mAChRs (measured by [³H]-N-methylscopolamine displacement) was 6.9 µM (6900 nM). nih.gov This indicates that this compound is tens of thousands of times more potent at nicotinic receptors than at muscarinic receptors.

The nature of this interaction has been characterized as both antagonistic and partially agonistic, depending on the context. One study suggested that the (+)-enantiomer of this compound has a binding profile consistent with that of a muscarinic antagonist. nih.gov Conversely, another study found that in micromolar concentrations, (±)-epibatidine can act as a partial muscarinic receptor agonist, interacting with spinal muscarinic receptors to increase the release of acetylcholine. nih.gov This effect, however, was observed at concentrations far higher than those required for potent nAChR activation. nih.gov This dual action on both receptor types, although heavily weighted towards nicotinic sites, has been hypothesized to contribute to its powerful analgesic effect. nih.gov

Comparative Affinity of (+)-Epibatidine for Nicotinic vs. Muscarinic Receptors

Comparison of binding affinities of the naturally occurring (+)-isomer of this compound for nicotinic and muscarinic receptors in rat brain membranes.

| Receptor Type | Assay | Affinity Value | Reference |

|---|---|---|---|

| Nicotinic (nAChR) | IC₅₀ for [³H]-Nicotine displacement | 0.1 nM | nih.gov |

| Muscarinic (mAChR) | Kapp for [³H]-N-methylscopolamine displacement | 6.9 µM (6900 nM) | nih.gov |

Preclinical Pharmacological Applications and Neurobiological Research

Antinociceptive Efficacy in Animal Models

Epibatidine has demonstrated remarkable antinociceptive efficacy across various animal models of pain, highlighting its potency and broad spectrum of activity.

In acute pain assessments, this compound has consistently shown potent analgesic effects. In the hot-plate test, which measures the latency to respond to a noxious thermal stimulus, this compound has been reported to be approximately 200 times more potent than morphine in blocking heat nociception in rodents oup.comfrontierspartnerships.orgmmsl.czkcl.ac.ukjci.orgnih.gov. Studies indicate that this compound can double the response latency in the mouse hot-plate test nih.gov. The antinociceptive effects observed in these thermal pain models are largely blocked by nicotinic acetylcholine (B1216132) receptor antagonists such as mecamylamine (B1216088) and dihydro-β-erythroidine (DHβE) nih.gov. This compound has also exhibited significant efficacy in tail-flick tests, another standard assay for acute thermal pain researchgate.netdovepress.comacs.org.

Beyond acute pain, this compound has proven effective in models simulating chronic and neuropathic pain conditions. In the formalin test, which involves the injection of formalin into a rodent's paw to induce both acute and inflammatory pain phases, this compound has been shown to reduce nociceptive responses in both phases kcl.ac.uknih.govnih.govnih.govscielo.br. For instance, administration of this compound 24 hours prior to the formalin test significantly reduced nociceptive behaviors kcl.ac.uk. Furthermore, this compound has demonstrated the ability to reverse mechanical allodynia, a hallmark of neuropathic pain, in models such as the chronic constriction injury (CCI) of the sciatic nerve frontierspartnerships.orgnih.govmdpi.com. Research also indicates that this compound can produce dose- and time-dependent antihyperalgesia in the formalin test scielo.br.

The analgesic actions of this compound are primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels crucial for neurotransmission in both the central and peripheral nervous systems nih.govmdpi.comcapes.gov.brtandfonline.comthe-scientist.comnih.gov. This compound functions as a potent agonist with high affinity for the α4β2 nAChR subtype, demonstrating considerably higher potency and efficacy compared to nicotine (B1678760) at this receptor mmsl.cznih.govnih.govwikipedia.orgeneuro.orgjst.go.jp. It also engages other nAChR subtypes, including α3β4 and α7, albeit with lower affinity nih.govwikipedia.org. Preclinical studies suggest that this compound's antinociceptive effects are predominantly mediated by central nAChRs, although a contribution from peripheral nAChRs is not entirely ruled out nih.govmdpi.com. The blockade of this compound's analgesic effects by nAChR antagonists, such as mecamylamine and DHβE, strongly supports its mechanism of action nih.govresearchgate.netnih.govplos.org. Specifically, DHβE, a selective antagonist of the α4β2 subtype, fully antagonizes this compound's antinociceptive effects, underscoring the critical role of this receptor in its pain-relieving actions eneuro.org. Methyllycaconitine (B43530) (MLA), an antagonist of the α7 nAChR, has also been shown to partially inhibit this compound's effects eneuro.org. Additionally, this compound's activity has been linked to the activation of α9/α10 nAChRs kcl.ac.uk.

A defining characteristic of this compound's pharmacological profile is its non-opioid mechanism of pain relief oup.commmsl.cznih.govnih.govcapes.gov.brtandfonline.comthe-scientist.com. Unlike opioid analgesics, the antinociceptive effects of this compound are not reversed by naloxone (B1662785), a widely used opioid receptor antagonist oup.comnih.govcapes.gov.brtandfonline.com. This distinction is highly significant, as it suggests the potential for developing analgesics that bypass the risks of opioid dependence, tolerance, and withdrawal symptoms commonly associated with traditional opioid therapies mmsl.cznih.govmdpi.com.

Modulation of Neurobiological Functions

Beyond its analgesic properties, this compound and other nicotinic agonists have been investigated for their influence on cognitive functions, particularly learning and memory mmsl.czphysiology.orgfrontiersin.org. Nicotinic receptors, especially the α4β2 and α7 subtypes, are recognized for their importance in cognitive processes and are distributed in key brain regions such as the hippocampus and cerebral cortex, which are critical for memory formation and retrieval mmsl.czfrontiersin.org. Research has shown that this compound can induce long-term potentiation (LTP), a cellular process underlying learning and memory, through the activation of α4β2 nAChRs jst.go.jp. The full expression of this nociceptive LTP is dependent on the involvement of both α7 and α4β2 nAChRs jst.go.jp. The capacity of nicotinic agonists to enhance memory task performance in rodents has positioned them as potential therapeutic candidates for neurodegenerative conditions like Alzheimer's disease mmsl.czphysiology.org.

Compound List

this compound

Morphine

Nicotine

Acetylcholine

Naloxone

Mecamylamine

Dihydro-β-erythroidine (DHβE)

Methyllycaconitine (MLA)

ABT-594 (Tebanicline)

ABT-418

Epiboxidine

Varenicline

Nicotinic Acetylcholine Receptor (nAChR) subtypes (e.g., α4β2, α7, α3β4, α9/α10, α6β4)

Neuroprotection Studies

This compound has demonstrated potential neuroprotective properties, mediated through its interaction with nAChRs. Research indicates that this compound can up-regulate the expression of fibroblast growth factor-2 (FGF-2) mRNA and protein in key brain regions, including the cerebral cortex, hippocampus, striatum, and substantia nigra nih.govnih.gov. This induction of FGF-2, a known neurotrophic factor, is antagonized by the nAChR antagonist mecamylamine, underscoring the role of nicotinic receptor activation in mediating these effects nih.gov. Furthermore, this compound has been shown to enhance antioxidant and antiapoptotic mechanisms by increasing the expression of heme oxygenase-1 (HO-1), an enzyme critical for cellular protection against oxidative stress nih.gov. These findings suggest that this compound and its synthetic derivatives hold promise for neuroprotection, potentially by bolstering endogenous cellular defense systems nih.gov.

Investigation in Neurological Disorder Models (e.g., Alzheimer's, Parkinson's, Schizophrenia) as a Research Tool/Target

This compound's high affinity and specific binding characteristics have established it as a valuable research tool for investigating neurological disorders where nAChRs play a significant role. Central nAChRs are implicated in the pathophysiology of conditions such as schizophrenia, Parkinson's disease, and Alzheimer's disease (AD) nih.govresearchgate.net. For instance, studies utilizing [3H]this compound have identified selective reductions in nAChR binding sites in the brains of individuals with Alzheimer's disease, suggesting that the α4β2 subtype may be particularly vulnerable in this neurodegenerative condition oup.com. This compound's utility as a radioligand stems from its high affinity for nAChRs, minimal non-specific binding, ability to readily cross the blood-brain barrier, and reversible binding properties, making it effective for mapping nAChR distribution and changes associated with disease states nih.gov. The α4β2* nAChR subtype, which constitutes a substantial proportion of brain nAChRs, is recognized for its involvement in Parkinson's disease, schizophrenia, and AD researchgate.net. Ongoing research into this compound derivatives aims to develop novel therapeutic agents for central nervous system disorders by leveraging the pharmacological profile of nAChRs nih.gov. The prominent role of nAChRs, particularly the α4β2* and α7* subtypes, in the pathogenesis of AD highlights their potential as therapeutic targets usp.br. Furthermore, nAChRs are implicated in the underlying mechanisms of schizophrenia and Parkinson's disease, reinforcing this compound's relevance in studying these complex conditions researchgate.netresearchgate.net.

Receptor Localization and Functional Studies in Specific Brain Regions

Hippocampal and Rostral Ventromedial Medulla (RVM) Studies

This compound's effects have been investigated in specific brain regions critical for cognition and pain modulation, including the hippocampus and the rostral ventromedial medulla (RVM). In the hippocampus, this compound has been shown to enhance the release of norepinephrine (B1679862) oup.com. The activation of nAChRs within the hippocampus is known to facilitate cognitive processes such as object recognition and spatial memory researchgate.net. Moreover, nAChRs, particularly the α4β2* and α7* subtypes, are expressed in the hippocampus and play crucial roles in modulating synaptic transmission, synaptic plasticity, learning, and memory usp.br. In the RVM, a key area involved in descending pain modulation, this compound has demonstrated dose-dependent antinociceptive effects in uninjured rats eneuro.org. These effects are predominantly mediated by α4β2 nAChRs, as evidenced by their complete blockade by the α4β2-selective antagonist dihydro-β-erythroidine (DHβE) and partial antagonism by the α7 antagonist methyllycaconitine (MLA) eneuro.org.

Distribution of this compound Binding Sites in Brain

This compound binds to nicotinic acetylcholine receptors (nAChRs) throughout the brain, exhibiting a heterogeneous distribution characterized by both high- and low-affinity binding sites oup.comfrontiersin.org. Radioligand binding studies using [3H]this compound have revealed that the predominant high-affinity [3H]nicotine binding sites in the rat brain are associated with the α4β2 nAChR subunit combination oup.com. This compound itself binds to nAChRs with exceptionally high affinity, with reported values ranging from picomolar to nanomolar concentrations depending on the specific receptor subtype wikipedia.orgnih.gov. For example, its affinity is approximately 0.05 nM for the α4β2 subtype and 22 nM for the α7 subtype wikipedia.org. Studies examining human brain tissue have indicated regional variations in [3H]this compound binding compared to [3H]nicotine, with proportionally higher binding observed in the cerebellum and thalamus, suggesting differential selectivity for various nAChR subtypes nih.gov. Notably, a significant age-related decline in this compound binding has been observed in the frontal and temporal cortices of human subjects nih.gov. In mouse brain studies, all identified this compound binding sites necessitate the presence of either the α7, β2, or β4 nAChR subunits, with α4β2*-nAChRs accounting for approximately 70% of the total binding sites researchgate.net. Further delineating receptor populations, autoradiographic studies employing [125I]this compound in rat tissues have identified distinct binding sites characterized by the α4β2, α3β2, and α3β4 receptor subtypes researchgate.net. While the α4β2 subtype is predominant in the rat brain, α3β4-like binding is notably prominent in regions such as the habenulo-peduncular system, cerebellum, and various medullary nuclei researchgate.net.

Table 2: this compound Affinity for nAChR Subtypes

| nAChR Subtype | Affinity (Ki or Kd) | Citation |

| α4β2 | 0.05 nM (Ki) | wikipedia.org |

| α7 | 22 nM (Ki) | wikipedia.org |

| α4β2 | 0.5–5 nM (Kd) | oup.com |

| α7 | 0.5 nM (Kd) | oup.com |

| α4β2 | ~0.16 nM (Ki) | nih.gov |

| α4β2 | ~7.9 pKi | frontiersin.org |

| α7 | ~16% of total sites | researchgate.net |

Table 3: Distribution of this compound Binding Sites in Rat Brain (Representative Regions)

| Brain Region/System | Predominant Subtype(s) | Proportion of [125I]this compound Binding | Citation |

| Whole Brain | α4β2 | ~70% of total sites | researchgate.net |

| Cortex | α4β2 / α4β4 | Major proportion of high-affinity sites | frontiersin.org |

| Cerebellum | α3β4-like | >40% | researchgate.net |

| Habenulo-peduncular system | α3β4-like, α3β2-like | >40% (α3β4), Enriched (α3β2) | researchgate.net |

| Medullary nuclei | α3β4-like | >40% | researchgate.net |

| Hippocampus | α4β2, α7 | Implicated in function | usp.br |

| Rostral Ventromedial Medulla (RVM) | α4β2, α7 | Involved in antinociception | eneuro.org |

Research Methodologies and Analytical Approaches

In Vitro Receptor Binding Assays

In vitro binding assays are fundamental in characterizing the interaction between a ligand like epibatidine and its receptor targets. These experiments typically use radiolabeled compounds and tissue or cell membrane preparations to quantify binding affinity and receptor distribution.

Radioligand binding studies have been instrumental in understanding the high affinity of this compound for nAChRs. revvity.com Tritiated this compound, specifically [3H]this compound, is a widely used radioligand that binds with very high affinity and extremely low nonspecific binding, making it excellent for autoradiography. nih.gov Studies using [3H]this compound on rat brain membranes have demonstrated its ability to bind to multiple nAChR subtypes with high affinity, revealing dissociation constant (K_D) values in the picomolar range. snmjournals.orgnih.gov For instance, in membrane preparations from the mouse superior cervical ganglion (SCG), [3H]-epibatidine binding was saturable with a K_D of 150.7 ± 25.6 pM and a maximum binding capacity (B_max) of 345.8 ± 25.6 fmol/mg protein. nih.govmeduniwien.ac.at

[3H]Cytisine is another nicotinic agonist used in radioligand studies, often in comparison with [3H]this compound. nih.gov While the binding distribution of both radioligands is often similar, quantitative analysis reveals that [3H]this compound binding is greater than [3H]cytisine binding in several rat brain regions, including the medial habenula and superior colliculus. nih.gov This difference is thought to arise from the ability of [3H]this compound to label more than one subtype of nicotinic receptor. nih.gov In the brain of the rhesus monkey, the binding patterns of [3H]nicotine, [3H]cytisine, and [3H]this compound were largely consistent, with high levels of labeling in layer IV of some cortical areas and most thalamic nuclei. nih.gov However, this compound showed exceptionally high labeling in the epithalamic and interpeduncular nuclei, where nicotine (B1678760) and cytisine (B100878) binding was weak. nih.gov

| Radioligand | Tissue/Preparation | Finding | Reference |

| [3H]this compound | Rat Brain | Binds with very high affinity and low nonspecific binding. | nih.gov |

| [3H]this compound | Mouse SCG Membranes | K_D: 150.7 ± 25.6 pM; B_max: 345.8 ± 25.6 fmol/mg protein. | nih.govmeduniwien.ac.at |

| [3H]this compound | Rat Brain | Displaced by (+/-)-epibatidine with a K_i of 43 pM at the α4β2 nAChR subtype. | nih.gov |

| [3H]Cytisine | Rat Brain | Shows a binding distribution similar to [3H]this compound but with lower binding in some regions. | nih.gov |

Competitive binding assays are a crucial tool for determining the binding affinities (expressed as inhibitor constant, K_i) of newly synthesized or discovered this compound analogs. revvity.com In these experiments, unlabeled compounds (competitors) are used to displace a radioligand, such as [3H]this compound, from its binding site on the receptor. arkat-usa.org The concentration of the analog required to inhibit 50% of the specific binding of the radioligand (IC_50) is determined, from which the K_i value is calculated. arkat-usa.org

These studies have shown that structural modifications to the this compound molecule can significantly alter its affinity and selectivity for different nAChR subtypes. For example, inserting a Δ2-isoxazoline moiety between the azanorbornane system and the pyridine (B92270) ring was found to greatly reduce or abolish binding affinity for the α4β2 nAChR subtype. arkat-usa.org Conversely, some spirocyclic analogs demonstrated a non-negligible affinity for the α7 nAChR subtype. arkat-usa.org Other studies have examined substitutions on the pyridine ring. psu.edu For instance, a bromo-substitution (NBEP) resulted in an analog with affinities for various nAChR subunit combinations that were very similar to this compound itself, while a fluoro-substitution (NFEP) yielded an analog with slightly lower affinity. psu.edu

| Analog | Receptor Subtype | K_i (µM) | Reference |

| 3c | α4β2 | 400 | arkat-usa.org |

| 3c | α7 | 28 | arkat-usa.org |

| 3b | α7 | 41 | arkat-usa.org |

| 4b | α7 | 32 | arkat-usa.org |

| NBEP | α4β2 | Similar to this compound | psu.edu |

| NFEP | α4β2 | Lower than this compound | psu.edu |

The preparation of the biological material is a critical step for in vitro binding assays. The most common method involves the preparation of crude membrane fractions from tissues like the rat cerebral cortex. acs.org This process typically involves homogenizing the tissue in an ice-cold buffer, followed by centrifugation to pellet the membranes, which contain the receptors. meduniwien.ac.at The membrane pellet is then resuspended and used for the binding assay. guidetopharmacology.org

Recently, an alternative method using intact tissue segments has been developed to overcome limitations of conventional membrane preparations, such as the potential loss of receptor-bearing membranes and alterations in the receptor's native environment during homogenization. scienceopen.comresearchgate.net A comparative study evaluating nAChRs in rat cerebral cortex and cerebellum found significant differences between tissue segments and homogenates. scienceopen.com The dissociation constant (K_D) for [3H]-epibatidine was higher (indicating lower affinity) in segments compared to homogenates in both the cortex (187 pM vs. 42 pM) and cerebellum (160 pM vs. 84 pM). scienceopen.com Furthermore, the measured abundance of total nAChRs was significantly higher in tissue segments than in homogenates for both brain regions, suggesting that the tissue segment method may provide a more accurate quantification of native receptors. scienceopen.com

Computational Chemistry and Structure-Activity Relationship (SAR) Studies

Computational chemistry and structure-activity relationship (SAR) studies have been instrumental in understanding the potent and diverse biological activities of this compound. These approaches allow researchers to correlate the chemical structure of this compound and its analogs with their biological activities, guiding the design of new compounds with improved therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling for this compound and its derivatives has been crucial in identifying the key physicochemical properties that govern their affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netresearchgate.net Early QSAR studies on a series of compounds structurally related to nicotine and this compound revealed that their binding affinities correlated parabolically with the distance between the nitrogen atoms in their structures, with an optimal distance identified between 5.1 and 5.5 Å. researchgate.net However, this model was found to be too simplistic to explain the high affinity of other nAChR ligands. researchgate.net

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided more detailed insights. uni-duesseldorf.deebi.ac.uk These studies, performed on a diverse set of nAChR ligands including this compound analogs, have created statistically reliable models with good predictive power. uni-duesseldorf.deebi.ac.uk The resulting 3D maps highlight the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties in determining binding affinity. uni-duesseldorf.deebi.ac.uk Specifically, modifications to the aromatic ring system of this compound analogs were found to be significantly influenced by these physicochemical determinants. uni-duesseldorf.deebi.ac.uk These QSAR models have been successfully used to rationally design new nAChR ligands with predicted affinities that were later confirmed through synthesis and experimental testing. uni-duesseldorf.deebi.ac.uk

A study focusing on anatoxin-a and this compound derivatives also emphasized the importance of geometric and steric features in determining the compounds' activities. The QSAR model developed in this research further highlighted the role of electronic features in addition to the structural aspects. researchgate.net

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling has been a cornerstone in the effort to optimize this compound as a lead compound, aiming to separate its potent analgesic effects from its toxicity. nih.gov this compound's discovery spurred significant research into the pharmacophore of α4β2 nAChR ligands. nih.gov A key feature of many nicotinic agonists, including this compound, is the presence of a properly positioned positive charge and a hydrogen bond acceptor. uchile.cl

Lead optimization efforts have focused on creating analogs of this compound that retain the desired analgesic properties while reducing adverse effects. openaccessgovernment.org For instance, the development of 2,5-diazabicyclo[2.2.1]heptane derivatives was inspired by the need for new analgesics with better pharmacokinetic profiles than earlier this compound-related compounds. unimi.it Similarly, the synthesis of 3,6-diazabicyclo[3.1.1]heptane derivatives represents a structural modification designed to improve the α4β2 subtype receptor profile, with some of the new compounds showing high affinity and selectivity. unimi.it

Computational and experimental studies using this compound-related molecular probes have been conducted to investigate the hydrogen-bond acceptor site of the nicotinic pharmacophore model. dblp.org These studies are critical for refining the pharmacophore and guiding the synthesis of new, more selective ligands. The overarching goal of these lead optimization strategies is to develop novel therapeutics for conditions like neuropathic pain and nicotine dependence by leveraging the structural template of this compound. openaccessgovernment.org

Conformational Analysis and Ligand-Binding Pocket Mapping

Conformational analysis and ligand-binding pocket mapping have provided high-resolution insights into how this compound interacts with nAChRs. X-ray crystallography of an α7-AChBP chimera in complex with this compound has revealed the specific conformational changes that occur upon agonist binding. nih.gov When this compound binds, it induces a "closed-in" conformation of loop C in the ligand-binding domain, a significant change from the more flexible "opened-up" conformations seen in the absence of the ligand. nih.govembopress.org This induced-fit mechanism, where loop C wraps around the agonist, is a critical step in receptor activation. embopress.org

These structural studies show that this compound binding also causes a concerted rotation of the outer β-sheet of the receptor subunit, leading to a repacking of the β-sandwich core. nih.gov The ligand-binding pocket itself is formed by a cluster of aromatic residues, and the precise interactions with these residues determine the ligand's affinity and efficacy. embopress.org

Docking simulations and photoaffinity labeling studies have further elucidated the orientation of this compound within the binding site. nih.gov These studies suggest that this compound may bind in a single preferred orientation in the α-γ binding site of the Torpedo nAChR, but in two different orientations in the α4β2 nAChR. nih.gov Such detailed mapping of the binding pocket and understanding of the conformational dynamics are essential for the rational design of new nAChR modulators with improved subtype selectivity and therapeutic potential.

In Vivo Preclinical Research Models

In vivo preclinical research models have been essential for characterizing the pharmacological effects of this compound, particularly its potent analgesic properties and its activity at nicotinic acetylcholine receptors (nAChRs).

Animal Behavioral Assays (e.g., pain models, drug discrimination assays)

Animal behavioral assays have been widely used to investigate the analgesic and discriminative stimulus effects of this compound.

Pain Models: The antinociceptive (pain-blocking) properties of this compound have been demonstrated in various rodent pain models. The hot-plate test, which measures the latency of a mouse to react to a heated surface, was one of the first assays to show that this compound is approximately 200 times more potent than morphine in blocking heat-induced pain. oup.com this compound has also shown efficacy in the tail-flick test and the formalin test, which model acute and persistent pain, respectively. iiarjournals.orgmdpi.com In these models, the analgesic effects of this compound were reversed by the nAChR antagonist mecamylamine (B1216088), but not by the opioid antagonist naloxone (B1662785), confirming its mechanism of action through nicotinic, not opioid, receptors. iiarjournals.orgnih.gov

Furthermore, this compound derivatives have been tested in models of neuropathic pain, such as the chronic constriction injury (CCI) model in rats. openaccessgovernment.orgfrontierspartnerships.org In this model, which mimics peripheral neuropathy, certain this compound analogs were found to reverse mechanical allodynia (pain from a non-painful stimulus). openaccessgovernment.org

Drug Discrimination Assays: Drug discrimination assays are used to assess the subjective effects of a drug by training animals to recognize its internal state. Animals trained to discriminate nicotine from saline recognize this compound as a full nicotine-like stimulus, but at a much higher potency. oup.comunl.edu This indicates that this compound produces subjective effects that are similar to those of nicotine, likely mediated by the activation of nAChRs, particularly the α4β2* subtype. openaccessgovernment.orgnih.gov

Studies have also established this compound itself as a discriminative stimulus in mice. nih.gov The discriminative stimulus effects of this compound were blocked by the non-selective nicotinic antagonist mecamylamine and the β2-subtype-selective antagonist dihydro-β-erythroidine (DHβE), but not by an α7 antagonist, further implicating α4β2* nAChRs in its subjective effects. nih.gov Various this compound derivatives have also been shown to fully substitute for nicotine in drug discrimination assays, supporting their potential as smoking cessation aids. openaccessgovernment.orgnih.gov

Table 1: Summary of this compound's Effects in Animal Behavioral Assays

| Assay Type | Model | Species | Key Findings | Citations |

|---|---|---|---|---|

| Pain | Hot-Plate Test | Mouse | This compound is ~200 times more potent than morphine in blocking heat nociception. | oup.com |

| Pain | Hot-Plate Test, Tail-Flick Test, Formalin Test | Rat/Mole-Rat | This compound reduces pain-related behavior; effects are reversed by mecamylamine but not naloxone. | iiarjournals.orgnih.gov |

| Pain | Chronic Constriction Injury (CCI) | Rat | This compound derivatives reverse mechanical allodynia. | openaccessgovernment.orgfrontierspartnerships.org |

| Drug Discrimination | Nicotine Discrimination | Rat/Mouse | This compound fully substitutes for nicotine with high potency. | oup.comunl.edunih.gov |

| Drug Discrimination | This compound Discrimination | Mouse | The discriminative stimulus effects of this compound are mediated by α4β2* nAChRs. | nih.gov |

Genetic Manipulation and Gene Deletion Studies in Rodents

Genetic manipulation, particularly the use of knockout mice with specific nAChR subunit gene deletions, has been crucial in dissecting the molecular targets of this compound. nih.govresearchgate.net Studies using [3H]this compound binding in the brains of mice lacking α7, β2, or β4 subunits have revealed the diversity of nAChR subtypes to which this compound binds. nih.gov

Deletion of the β2 subunit has the most significant impact, eliminating the high-affinity, cytisine-sensitive [3H]this compound binding sites, which are characteristic of α4β2* nAChRs. nih.govnih.gov This confirms that the α4β2* subtype is a major component of this compound binding sites in the brain. nih.govresearchgate.net In fact, α4β2*-containing receptors account for about 70% of the total high- and low-affinity this compound binding sites. nih.govresearchgate.net

Deletion of the α7 subunit reduces the lower-affinity [3H]this compound binding sites that are sensitive to α-bungarotoxin. nih.gov This demonstrates that this compound also binds to α7-nAChRs, which constitute approximately 16% of the total binding sites. nih.govresearchgate.net Furthermore, studies in β3 and β4 knockout mice have shown that these subunits are also components of certain nAChR subtypes that bind this compound, particularly in specific brain regions like the striatum. nih.govjneurosci.org

These gene deletion studies have been instrumental in establishing that virtually all this compound binding in the brain requires the expression of either the α7, β2, or β4 subunit. nih.govresearchgate.net They have also helped to correlate specific nAChR subtypes with the behavioral effects of this compound and to understand the compensatory changes that may occur in the absence of a particular subunit. eneuro.org

Table 2: Impact of nAChR Subunit Gene Deletion on [3H]this compound Binding in Mouse Brain

| Gene Deleted | Effect on [3H]this compound Binding | Implied Receptor Subtype | Citations |

|---|---|---|---|

| β2 | Elimination of high-affinity, cytisine-sensitive binding; reduction in some lower-affinity sites. | α4β2* | nih.govnih.gov |

| α7 | Reduction in lower-affinity, α-bungarotoxin-sensitive binding. | α7 | nih.govnih.gov |

| β4 | Partial reduction in some lower- and higher-affinity binding sites. | Various, including α3β4* | nih.gov |

| β3 | Reduction in cytisine-resistant binding in the striatum. | α6β2β3* | jneurosci.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| ABT-594 |

| Acetylcholine |

| Anatoxin-a |

| Atropine |

| Azidothis compound |

| Carbamylcholine |

| Cytisine |

| Dihydro-β-erythroidine (DHβE) |

| This compound |

| Ferruginine |

| 2'-fluoro-3'-(4-nitrophenyl)deschlorothis compound (RTI-7527-102 / RTI-102) |

| 2'-fluorodeschlorothis compound (RTI-7527-36 / RTI-36) |

| 3'-(3''-dimethylaminophenyl)-epibatidine (RTI-7527-76 / RTI-76) |

| Lobeline |

| Mecamylamine |

| Methyllycaconitine (B43530) |

| Morphine |

| Naloxone |

| Nicotine |

| Nornicotine |

| Oxotremorine |

| Pethidine |

| Proadifen |

| Tebanicline |

| Tropisetron |

| Varenicline |

| α-Bungarotoxin |

| α-Conotoxin ImI |

Future Directions and Therapeutic Implications Research Oriented

Development of Highly Selective nAChR Subtype Agonists/Antagonists

The non-selective nature of epibatidine's interaction with various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes is a major contributor to its toxicity. researchgate.net Future research is heavily concentrated on developing analogs that exhibit high selectivity for specific nAChR subtypes, particularly the α4β2 and α7 subtypes, which are abundant in the central nervous system. mdpi.com The goal is to isolate the therapeutic effects, such as analgesia, from the adverse effects mediated by other subtypes, like the ganglionic α3β4 nAChR. nih.gov

This compound is a potent, non-selective agonist with high affinity for the α4β2 subtype. nih.gov The development of subtype-selective ligands is a critical step toward creating viable therapeutics. Researchers have identified that modulating α4β2* and α7 nAChRs can produce analgesic effects. frontierspartnerships.orgopenaccessgovernment.org Efforts have led to the creation of compounds that act as selective agonists, partial agonists, or even antagonists at these receptor subtypes. For instance, the development of highly potent and selective α4β2 nAChR antagonists has been explored for their potential in treating nicotine (B1678760) addiction. researchgate.net Similarly, partial agonists of the α4β2 subtype, such as varenicline, have already demonstrated therapeutic success in smoking cessation, highlighting the potential of subtype-selective modulation. frontierspartnerships.orgnih.gov

Key research findings in this area include:

Varenicline , a partial agonist at α4β2 nAChRs, has been successfully developed as a smoking cessation aid. openaccessgovernment.orgnih.gov

Compounds like ABT-594 (tebanicline) were synthesized to bind preferentially to the α4β2 receptor subtype over neuromuscular junction nAChRs. nih.gov

Research into novel compounds has identified selective α4β2 nAChR antagonists, such as AP-202 and AP-211 , which show potential in reducing nicotine self-administration. researchgate.net

Exploration of Novel this compound Analogs with Improved Therapeutic Windows

A primary obstacle to the clinical application of this compound is its extremely narrow therapeutic window; the effective dose for analgesia is very close to the dose that causes severe toxicity, including hypertension, respiratory paralysis, and seizures. frontierspartnerships.org A significant research focus is therefore the synthesis and evaluation of novel analogs designed to widen this window by separating the desired analgesic effects from the toxic ones. mmsl.cz

Medicinal chemists use the this compound molecule as a chemical scaffold to create derivatives with modified properties. openaccessgovernment.org By altering specific parts of the this compound structure, researchers aim to enhance binding affinity for target nAChR subtypes while reducing affinity for those associated with adverse effects. This approach has yielded numerous analogs with promising, albeit varied, results.

Several novel analogs have been developed and tested in preclinical models, demonstrating the potential to achieve a better balance between efficacy and safety. frontierspartnerships.orgopenaccessgovernment.org For example, the analog ABT-594 was found to be a potent analgesic that works against different types of pain with fewer side effects than this compound. mmsl.cz Other derivatives, such as RTI-36, RTI-102, and RTI-76, have been developed to selectively target α4β2* nAChR activity and have shown the ability to reverse neuropathic pain indicators in animal models. nih.govnih.gov

| Analog | Target Receptor(s) | Key Research Finding |

| ABT-594 (Tebanicline) | Preferential for α4β2 nAChR | A neuronal nACh receptor agonist derived from this compound's structure with potent analgesic properties. nih.govmmsl.cz |

| ABT-418 | α4β2 selective agonist | Explored for potential use in treating cognitive dysfunction associated with Alzheimer's disease. nih.gov |

| RTI-36 | α4β2, α7, α3β4 nAChR | The most efficacious of the RTI analogs studied, showing high potency in reversing mechanical allodynia. nih.govnih.gov |

| RTI-76 | α4β2, α2 nAChR | A partial α4β2* agonist that is a potent desensitizer of α4- and α2-containing receptors. nih.gov |

| RTI-102 | α4β2* nAChR | Acts as a partial agonist in vivo and has demonstrated efficacy in reversing neuropathic pain symptoms. nih.govnih.gov |

| C-9515 | Potent α4β2 nAChR agonist | Attenuated formalin-induced nociceptive responses and inhibited neuropathic pain in rats. frontierspartnerships.org |

Investigation of Combination Therapies Involving nAChR Modulation

Studies have shown that nAChR agonists and partial agonists may serve as effective adjuvants for opioid-based analgesics. nih.gov For instance, research has demonstrated that this compound can augment the antinociceptive effects of the opioid nalbuphine. nih.gov Similarly, the this compound analog ABT-594 has shown potential as an adjunctive therapy. nih.gov When combined with other analgesics like gabapentin, even low doses of ABT-594 produced synergistic analgesic effects. nih.gov This potentiation of pain relief allows for the use of lower doses of each compound, which could reduce the risk of adverse effects and drug tolerance. nih.gov

Expanding Research into Other Neurobiological Applications beyond Pain Management

While the analgesic properties of this compound have been the primary focus, the widespread distribution of nAChRs in the brain suggests that modulators of these receptors could have applications in a variety of other neurological and psychiatric conditions. mdpi.comresearchgate.net Research is expanding to explore the therapeutic potential of this compound analogs in areas beyond pain management.

A significant area of investigation is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mmsl.cz Cognitive decline in Alzheimer's disease is linked to a deficiency in nAChR levels, suggesting that nAChR agonists could help improve cognitive function. nih.gov Analogs such as ABT-418 have been explored for their potential in treating cognitive dysfunction. nih.gov Furthermore, central nAChRs are involved in memory, learning, and neuroprotection, making them attractive targets for conditions characterized by cognitive impairment. nih.gov Other potential applications being investigated include treatments for schizophrenia, anxiety, and attention deficit disorder. researchgate.net

Advanced Computational and Structural Biology Approaches for Rational Drug Design

The development of next-generation this compound analogs is increasingly reliant on advanced computational and structural biology techniques. These methods are central to rational drug design, allowing scientists to model, predict, and analyze the complex interactions between a ligand and its biological target on a molecular level. mdpi.com

Techniques such as molecular modeling, docking simulations, and virtual screening enable researchers to design and prioritize novel compounds with a higher probability of success before they are synthesized in the lab. mdpi.com By simulating the physical movements of atoms, molecular dynamics provides insights into the stability of the drug-receptor complex. mdpi.com These computational approaches accelerate the identification of viable drug candidates and help refine lead compounds with unprecedented accuracy and efficiency. mdpi.com

Structural biology plays a crucial role by providing high-resolution three-dimensional structures of nAChR subtypes. This information is essential for understanding how ligands like this compound bind to the receptor and for designing new molecules that can selectively target specific subtypes. These advanced in silico methods are indispensable for navigating the complexities of nAChR pharmacology and for rationally designing safer and more effective therapeutics based on the this compound scaffold.

Q & A

Q. What are the primary mechanisms by which epibatidine interacts with neuronal nicotinic acetylcholine receptors (nAChRs)?

this compound acts as a potent agonist at α4β2, α3β4, and α7 nAChR subtypes. Its efficacy varies: it is a partial agonist at α4β2 (72% efficacy vs. ACh) and α3β4 (81%), but a full agonist at α7 receptors. Binding affinity (EC₅₀) also differs: 0.012 µM (α4β2), 0.027 µM (α3β4), and 4.8 µM (α7) . Methodologically, whole-cell patch-clamp electrophysiology is used to measure peak current amplitudes normalized to ACh responses, with Hill equation analysis to determine EC₅₀ and cooperativity (nH values) .

Q. How can researchers design experiments to assess this compound’s subtype selectivity?

Use in vitro functional assays with heterologously expressed nAChR subtypes (e.g., α4β2, α3β4, α7). Key steps:

- Apply this compound at varying concentrations (e.g., 0.001–10 µM) via rapid perfusion systems.

- Normalize responses to maximal ACh-evoked currents.

- Analyze dose-response curves using nonlinear regression (e.g., Hill equation) to derive EC₅₀ and efficacy . Radioligand competition assays (e.g., [¹²⁵I]-epibatidine binding) can also quantify affinity differences across subtypes .

Q. What are the critical controls needed in this compound binding studies to ensure data validity?

- Include nonspecific binding controls (e.g., excess unlabeled this compound).

- Validate assay conditions (pH, temperature) to mimic physiological states.

- Use reference agonists (e.g., cytisine, nicotine) to confirm subtype-specific inhibition profiles .

- Replicate experiments across multiple cell batches or animal donors to address biological variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported EC₅₀ values for this compound across studies?

Variability may arise from receptor stoichiometry (e.g., α4₂β2₃ vs. α4₃β2₂), expression systems (Xenopus oocytes vs. mammalian cells), or data normalization methods. To address this:

Q. What computational approaches are used to model this compound’s binding dynamics at nAChRs?

Molecular dynamics (MD) simulations and MM-PBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area) calculate binding free energies. For example:

- This compound binds α4β2 with ΔG = -17.46 kcal/mol vs. -14.91 kcal/mol for α3β4, aligning with experimental trends .

- Mutagenesis-coupled MD (e.g., T58K or F118L β2-subunit mutations) predicts changes in allosteric modulator binding, validated via functional assays .

Q. How should researchers address contradictory findings between in vitro and in vivo this compound studies?

- Perform pharmacokinetic profiling to assess brain penetration and metabolite interference.

- Use conditional knockout models to isolate receptor subtype contributions in vivo.

- Integrate ex vivo autoradiography (e.g., [¹²⁵I]-epibatidine binding in brain slices) with behavioral assays .

Q. What methodological strategies improve reproducibility in this compound research?

- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish raw electrophysiology traces, binding isotherms, and analysis code .

- Pre-register protocols (e.g., on Open Science Framework) to reduce bias.

- Use blinded data analysis to minimize observer effects .

Data Analysis and Interpretation

Q. How can Hill equation misapplication lead to errors in this compound dose-response analysis?

The Hill coefficient (nH) assumes ligand-receptor binding cooperativity. Missteps include:

- Fitting data with fixed nH = 1, ignoring positive/negative cooperativity.

- Overlooking receptor desensitization (common in α7 subtypes), which skews EC₅₀ estimates. Validate fits with goodness-of-test metrics (e.g., R², AIC) .

Q. What statistical methods are optimal for comparing this compound’s effects across multiple nAChR subtypes?

- Use mixed-effects models to account for nested data (e.g., repeated measures from the same oocyte batch).

- Apply post hoc corrections (e.g., Tukey’s HSD) for pairwise comparisons.

- Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Ethical and Reporting Standards

Q. How should researchers ethically handle animal-derived data in this compound studies?

Q. What are the best practices for publishing negative or inconclusive results in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |